6-Chloro Substituent Is Required for Potent HIV-1 RT Inhibition in Derived NNRTI Leads
In a series of 4-phenylcoumarin NNRTIs, the 6-chloro substitution was demonstrated to be indispensable for optimal anti-HIV-1 activity. The hydrazone lead 8b (derived from ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate via hydrazide 3b) inhibited HIV-1 RT with an IC50 of 9.01 nM, comparable to the FDA-approved drug Efavirenz. In contrast, the 6-H analog series (derived from the des-chloro coumarin 1a) yielded significantly less active compounds; the authors explicitly concluded that the 6-chloro and 4-phenyl substituents together are critical for activity [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibitory Activity (IC50) of Derived Hydrazone Lead |
|---|---|
| Target Compound Data | Derivative 8b (6-chloro series): IC50 = 9.01 nM vs. HIV-1 RT [1]. |
| Comparator Or Baseline | Derivative 8a (6-H series): reported as less active; exact IC50 not disclosed but designated as non-promising [1]. |
| Quantified Difference | Lead 8b (6-Cl) is approximately equipotent to Efavirenz (IC50 ~9 nM); 6-H analog series was not advanced due to inferior potency [1]. |
| Conditions | Enzymatic assay against wild-type HIV-1 reverse transcriptase; cellular assay against HIV-1 IIIB in MT-4 cells [1]. |
Why This Matters
This SAR validates the 6-chloro-4-phenylcoumarin scaffold as a privileged starting point for NNRTI lead generation; procurement of the des-chloro analog will not yield biologically relevant intermediates.
- [1] Batran RZ, Sabt A, Khedr MA, Allayeh AK, Pannecouque C, Kassem AF. 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry. 2023 Dec;141:106918. View Source
